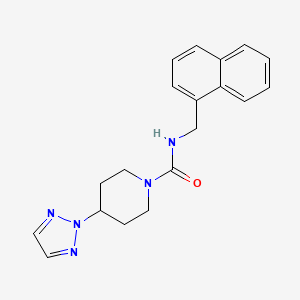

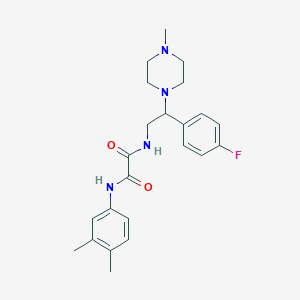

ethyl 5-cyano-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

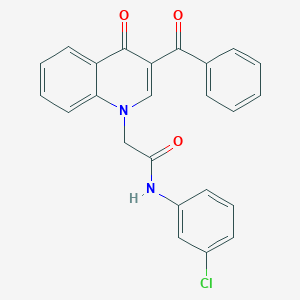

Ethyl 5-cyano-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylate is a chemical compound with a molecular weight of 243.27 . It is a product for proteomics research .

Synthesis Analysis

The synthesis of pyrazole derivatives, including ethyl 5-cyano-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylate, involves various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system . A recent study described a one-pot synthetic strategy to produce highly regioselective α-ketoamide N -arylpyrazoles .Molecular Structure Analysis

The InChI code for this compound is 1S/C13H13N3O2/c1-2-18-13(17)12-8-11(9-14)16(15-12)10-6-4-3-5-7-10/h3-8,11,15H,2H2,1H3 . More detailed structural information can be found in the 2D Mol file or the computed 3D SD file .Physical And Chemical Properties Analysis

The physical and chemical properties of ethyl 5-cyano-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylate include a molecular weight of 243.27 . More detailed properties are not available in the search results.科学的研究の応用

Pharmaceutical Applications

Pyrazole derivatives are known for their pharmacological properties. They have been used as anti-inflammatory and analgesic agents due to their ability to manage inflammation and pain. For instance, Antipyrine, a pyrazoline derivative, was one of the first to be used in this context .

Biological Activities

Newly synthesized pyrazoline derivatives have been studied for their biological activities. Some studies focus on understanding their impact on cellular processes such as apoptosis, cell cycle regulation, and colony formation .

Chemical Synthesis

Pyrazole scaffolds are utilized in chemical synthesis due to their reactivity and versatility. They serve as key intermediates in the synthesis of more complex molecules, which can have various applications ranging from materials science to biochemistry .

Catalysis

Some pyrazole derivatives have been used in catalysis, aiding in chemical reactions that are crucial for industrial processes as well as laboratory research. Nano-ZnO catalyzed synthesis is one example where pyrazoles play a role .

Safety and Hazards

作用機序

Target of Action

The primary targets of “ethyl 5-cyano-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylate” are currently unknown. This compound is a derivative of the pyrazole family , which is known to interact with various biological targets.

Mode of Action

Pyrazole derivatives are known to interact with their targets through various mechanisms, often involving the formation of covalent bonds or intermolecular forces . The specific interactions of this compound with its targets would depend on the chemical structure of the targets and the environment in which the interactions occur.

Biochemical Pathways

Pyrazole derivatives are known to affect various biochemical pathways, depending on their specific targets . .

Pharmacokinetics

The compound is a solid at room temperature, with a predicted melting point of 138.44°C and a predicted boiling point of 402.5°C at 760 mmHg . These properties may affect the compound’s absorption, distribution, metabolism, and excretion (ADME) in the body.

Action Environment

The action of “ethyl 5-cyano-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylate” can be influenced by various environmental factors. These may include the pH, temperature, and presence of other molecules in the environment . .

特性

IUPAC Name |

ethyl 3-cyano-2-phenyl-3,4-dihydropyrazole-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O2/c1-2-18-13(17)12-8-11(9-14)16(15-12)10-6-4-3-5-7-10/h3-7,11H,2,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZICNVQVMFXDEA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(C1)C#N)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 5-cyano-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(6-acetamidobenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)benzamide](/img/structure/B2944151.png)

![2-Methyl-6-[(pyridin-4-yl)methoxy]pyridine](/img/structure/B2944153.png)

![1-(4-Chloro-2-methylphenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2944157.png)

![Methyl 7-(methylthio)-4-thioxo-3,4-dihydropyrazolo[1,5-a][1,3,5]triazine-8-carboxylate](/img/structure/B2944164.png)

![N-(3,5-dimethylphenyl)-2-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}acetamide](/img/structure/B2944167.png)